N-(5-Hydroxypyridin-2-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of various N-substituted acetamide compounds has been reported in the literature. For instance, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its N-pivaloyloxy analogue was achieved through a multi-step process starting from indole-2-carboxylic acid, yielding the target compounds with moderate efficiency . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using a sequence of acetylation, esterification, and ester interchange reactions, starting from N-methylaniline and chloracetyl chloride, with high yields reported for each step . Additionally, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was accomplished by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds have been characterized using various analytical techniques. X-ray diffraction analysis was employed to determine the crystal structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid, revealing the presence of classical hydrogen bonding and higher-dimensional networks in the crystal packing . In another study, the oxidation product of N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide was crystallized, and its structure was elucidated by X-ray analysis, with molecular modeling used to simulate its docking into the melatonin-binding pocket of the MT1A receptor .
Chemical Reactions Analysis
The chemical behavior of these compounds in various conditions has been investigated. For example, in aqueous solution at neutral pH, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide primarily undergoes C–O bond cleavage, while its sterically hindered analogue decomposes predominantly by N–O bond cleavage . The role of non-covalent interactions in the stability and reactivity of these compounds is also highlighted, with hydrogen bonds and other weak forces playing a significant role in their supramolecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these N-substituted acetamides are closely related to their molecular structures. The crystallographic study provides insights into the melting points and elemental composition of the compounds . Spectroscopic methods such as IR and MS were used to analyze the synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, with characteristic peaks being assigned and confirming the molecular structure . The silylated derivatives were characterized by NMR spectroscopy, FTIR spectroscopy, and DFT methods, which helped to elucidate their structures and properties .
Scientific Research Applications
Vibrational and Spectroscopic Studies
N-(5-Aminopyridin-2-yl)acetamide (APA) has been subjected to conformational analysis. Using density functional theory calculations, its most stable optimized structure has been predicted. This compound exhibits higher molecular reactivity and stability, making it significant for vibrational and spectroscopic studies. It has potential applications in antidiabetic activity, especially as an inhibitor against diabetic nephropathy (Asath et al., 2016).
Antitumor Activity
Novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have demonstrated potent antiproliferative activity against human cervical and lung cancer cell lines. These compounds, specifically compound 6a, have shown the ability to induce apoptosis and cause G1-phase arrest in cell division cycles, indicating potential applications in cancer treatment (Wu et al., 2017).
Inhibitory Activity in Angiogenesis
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, which plays a role in angiogenesis. It has shown effectiveness in inhibiting basic fibroblast growth-factor-induced invasion of endothelial cells, suggesting its utility in anti-angiogenic therapies (Lee et al., 2005).
Coordination Chemistry and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including coordination complexes with metals like Co(II) and Cu(II), has been conducted. These studies have revealed significant antioxidant activity of the ligands and complexes, suggesting potential applications in areas requiring oxidative stress mitigation (Chkirate et al., 2019).
Analgesic Properties
Some acetamide derivatives, specifically N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamides, have shown potential analgesic properties. They were found to significantly decrease pain responses in various nociceptive tests, indicating their utility in pain management (Kaplancıklı et al., 2012).
Antimicrobial Activity
Derivatives of N-(5-aryl-1,3,4-oxadiazol-2-yl)-2-(piperazin-1-yl)acetamides have exhibited significant antibacterial activity. These findings suggest their potential application in the development of new antibacterial agents (Ramalingam et al., 2019).
Muscarinic Agonist Activity
N-(silatran-1-ylmethyl)acetamides have been investigated for their muscarinic agonist activity. These compounds have demonstrated the ability to mimic the effect of acetylcholine by binding directly to cholinoreceptors, suggesting their potential in treatments involving cholinergic pathways (Pukhalskaya et al., 2010).
Antitubercular Agents
2-(Quinolin-4-yloxy)acetamides have shown efficacy against Mycobacterium tuberculosis, including drug-resistant strains. Their low toxicity and intracellular activity against the bacilli in infected macrophages highlight their potential as antitubercular agents (Pissinate et al., 2016).
properties
IUPAC Name |
N-(5-hydroxypyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-7-3-2-6(11)4-8-7/h2-4,11H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHYOJBXOLFMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598571 | |
Record name | N-(5-Hydroxypyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Hydroxypyridin-2-yl)acetamide | |
CAS RN |
159183-89-8 | |
Record name | N-(5-Hydroxypyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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